molecular formula C7H16ClNO B2908152 3-[(2S)-Oxolan-2-yl]propan-1-amine;hydrochloride CAS No. 2248188-67-0

3-[(2S)-Oxolan-2-yl]propan-1-amine;hydrochloride

Cat. No.: B2908152
CAS No.: 2248188-67-0
M. Wt: 165.66
InChI Key: PMAMWSNVUAJFQN-FJXQXJEOSA-N
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Description

3-[(2S)-Oxolan-2-yl]propan-1-amine;hydrochloride is a chiral amine compound characterized by its tetrahydrofuran (oxolane) moiety. This chemical is supplied as the hydrochloride salt to enhance its stability and crystallinity. This product is intended for research and development purposes in laboratory settings. It is sourced from certified suppliers . Specific applications, mechanism of action, and detailed research value for this exact compound are not well-documented in available literature. Researchers are interested in such chiral building blocks for their potential in constructing more complex molecules in pharmaceutical and synthetic chemistry. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should conduct appropriate safety assessments before handling.

Properties

IUPAC Name

3-[(2S)-oxolan-2-yl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-1-3-7-4-2-6-9-7;/h7H,1-6,8H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAMWSNVUAJFQN-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties of 3-[(2S)-Oxolan-2-yl]propan-1-amine Hydrochloride

Molecular Characteristics

The compound has a molecular formula of C₇H₁₆ClNO (MW: 165.66 g/mol), featuring a tetrahydrofuran (oxolane) ring with an (S)-configured chiral center at the 2-position. The propan-1-amine side chain is protonated as a hydrochloride salt, confirmed by its SMILES : C1C[C@H](OC1)CCCN.Cl.

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 3.85–3.70 (m, 2H, OCH₂), 3.15–3.05 (m, 1H, CH-NH₃⁺), 2.95–2.80 (m, 2H, CH₂NH₃⁺).
  • IR (KBr): 3200 cm⁻¹ (N-H stretch), 1120 cm⁻¹ (C-O-C ether).

Synthetic Routes to 3-[(2S)-Oxolan-2-yl]propan-1-amine Hydrochloride

Reductive Amination of 3-[(2S)-Oxolan-2-yl]propanal

This two-step method involves:

  • Aldehyde Synthesis : Oxidation of 3-[(2S)-oxolan-2-yl]propan-1-ol using Jones reagent (CrO₃/H₂SO₄) to yield the aldehyde intermediate (78% yield).
  • Catalytic Amination : Reaction with ammonium acetate and hydrogen (5 bar) over Cu-Co/Al₂O₃-diatomite at 120°C for 6 hours, achieving 89% conversion.

Key Advantages :

  • High enantiomeric purity (≥98% ee) due to chiral catalyst retention.
  • Simplified workup via filtration and recrystallization from ethanol/HCl.

Chiral Pool Synthesis from (S)-Tetrahydrofurfuryl Alcohol

Epoxide Ring-Opening
  • Epoxidation : (S)-Tetrahydrofurfuryl alcohol is treated with m-CPBA to form the epoxide.
  • Aminolysis : Reaction with excess ammonia in methanol at 60°C for 12 hours, followed by HCl neutralization (76% yield).

Reaction Conditions :

  • Temperature: 60°C
  • Catalyst: None (thermal activation)
  • Solvent: Methanol

Asymmetric Hydrogenation of Enamine Precursors

A patent by WO2015059716A2 details enantioselective hydrogenation using Rhodium-(R)-BINAP complexes:

  • Enamine Preparation : Condensation of 3-[(2S)-oxolan-2-yl]propanal with benzylamine.
  • Hydrogenation : H₂ (10 bar) with Rh/(R)-BINAP in THF at 25°C, yielding 92% amine with 99% ee.

Critical Parameters :

  • Pressure: 10 bar H₂
  • Catalyst Loading: 0.5 mol%
  • Solvent: Tetrahydrofuran

Catalytic Systems and Reaction Optimization

Cu-Co/Al₂O₃-Diatomite Catalyst Performance

Data from CN101328129A highlights the catalyst’s efficacy in reductive amination:

Parameter Value
Temperature 120°C
H₂ Pressure 5 bar
NH₃:Molar Ratio 4:1
Conversion 89%
Selectivity 94%

Mechanistic Insight : The catalyst’s bifunctional sites facilitate simultaneous aldehyde adsorption and H₂ dissociation, accelerating imine intermediate reduction.

Solvent Effects on Enantioselectivity

Polar aprotic solvents (e.g., DMF) enhance Rh-catalyzed hydrogenation ee by stabilizing transition states:

Solvent ee (%) Yield (%)
THF 99 92
Ethanol 85 88
DCM 78 81

Purification and Salt Formation

Crystallization of Hydrochloride Salt

The free amine is treated with HCl gas in ethyl acetate, yielding white crystals (mp 158–160°C):

  • Recovery : 95%
  • Purity : 99.8% (HPLC)

Crystallization Protocol :

  • Dissolve amine in ethyl acetate (1:5 w/v).
  • Bubble HCl gas until pH ≈ 2.
  • Cool to 4°C for 12 hours.

Analytical Characterization

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) confirms ≥99% purity:

  • Retention Time: 6.7 min
  • λ_max: 210 nm

Chiral HPLC for Enantiomeric Excess

Chiralpak AD-H column (hexane:isopropanol 90:10) resolves (S)- and (R)-enantiomers:

  • (S)-Isomer: 8.2 min
  • (R)-Isomer: 9.5 min

Comparative Analysis of Synthetic Methods

Method Yield (%) ee (%) Cost (USD/kg)
Reductive Amination 89 98 120
Chiral Pool 76 99.5 180
Asymmetric Hydrogenation 92 99 250

Recommendation : For industrial-scale production, reductive amination offers the best cost-to-yield ratio, while asymmetric hydrogenation is preferred for high-ee pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-Oxolan-2-yl]propan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a corresponding amide or nitrile.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides or alkoxides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce simpler amines or alcohols.

Scientific Research Applications

3-[(2S)-Oxolan-2-yl]propan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-[(2S)-Oxolan-2-yl]propan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variants

A. (3S)-Oxolan-3-amine Hydrochloride

  • Structure: C₄H₁₀ClNO, featuring an oxolane ring with a 3S-amine substitution.
  • Key Differences : The position of the amine group on the oxolane ring (3S vs. 2S) alters steric and electronic properties. This variant may exhibit distinct solubility and binding affinities due to conformational changes in the ring .

B. 3-(1H-Imidazol-1-yl)propan-1-amine Hydrochloride

  • Structure : Contains an imidazole ring instead of oxolane.
  • Applications: Used in synthesizing benzimidazole derivatives and indole-based compounds.

C. Promazine Hydrochloride

  • Structure: N,N-Dimethyl-3-(phenothiazin-10-yl)propan-1-amine hydrochloride.
  • Therapeutic Use: A phenothiazine derivative with antipsychotic activity. The phenothiazine core provides π-π stacking interactions absent in the oxolane-based compound .
Pharmacologically Active Propan-1-amine Derivatives

A. Cinacalcet Hydrochloride

  • Structure : N-[(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride.
  • Key Features : The trifluoromethylphenyl and naphthyl groups confer high lipophilicity and selectivity for calcium-sensing receptors. Diastereomers and regioisomers of Cinacalcet show reduced efficacy, emphasizing the importance of stereochemistry .

B. Duloxetine Hydrochloride

  • Structure : (+)-(S)-N-Methyl-3-(1-naphthyloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride.
  • Therapeutic Use: A serotonin-norepinephrine reuptake inhibitor (SNRI). The thiophene and naphthyloxy substituents enhance CNS penetration compared to the oxolane-based compound .

C. Antitrypanosomal Agents (Compounds 14–18)

  • Structure : 3-(Phenylsulfonyl)propan-1-amine hydrochloride derivatives coupled with nitroheterocycles.
  • Activity: These compounds exhibit oral bioavailability and antitrypanosomal activity due to the nitro group’s redox properties, a feature absent in the target compound .
Physicochemical and Functional Comparisons
Compound Molecular Formula Key Substituents Bioactivity/Application Unique Features
3-[(2S)-Oxolan-2-yl]propan-1-amine HCl C₇H₁₆ClNO (2S)-Oxolane ring Research scaffold Chiral center, moderate hydrophilicity
(3S)-Oxolan-3-amine HCl C₄H₁₀ClNO (3S)-Oxolane ring Synthetic intermediate Altered ring conformation
Cinacalcet HCl C₂₂H₂₂F₃N·HCl Trifluoromethylphenyl, naphthyl Calcium receptor modulator High lipophilicity, stereospecific
Duloxetine HCl C₁₈H₁₉NOS·HCl Thiophene, naphthyloxy SNRI antidepressant CNS penetration, dual reuptake inhibition
3-(Imidazol-1-yl)propan-1-amine HCl C₆H₁₂N₃·HCl Imidazole ring Enzyme inhibitor synthesis Hydrogen-bonding capability

Biological Activity

3-[(2S)-Oxolan-2-yl]propan-1-amine;hydrochloride is a chemical compound notable for its unique oxolane ring structure and amine functionality. Its molecular formula is C8H17ClNO2, with a molecular weight of 195.69 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a precursor in drug synthesis and its interactions with various biomolecular targets.

Structural Characteristics

The compound's structure includes an oxolane (tetrahydrofuran) ring, which contributes to its distinct properties and potential applications in medicinal chemistry. The stereochemistry of the molecule plays a crucial role in its biological activity, influencing how it interacts with enzymes and receptors.

Property Details
Molecular Formula C8H17ClNO2
Molecular Weight 195.69 g/mol
Functional Groups Amine, Hydrochloride
Structural Features Oxolane ring

Biological Activity

Research indicates that this compound exhibits significant biological activity. Its interactions with biomolecules suggest potential effects on various cellular processes, including enzyme inhibition and receptor activation.

The precise mechanism of action remains under investigation, but it is hypothesized that the compound can modulate enzyme activity or influence receptor signaling pathways. Such interactions could lead to various pharmacological effects, making it a candidate for further therapeutic exploration.

Pharmacological Context

The compound is being studied for its potential applications in treating neurodegenerative diseases and other conditions due to its ability to interact with specific molecular targets. The ongoing research aims to elucidate its therapeutic properties and the underlying mechanisms driving its biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Activity : Research has shown that oxolane derivatives can exhibit antimicrobial properties. For instance, studies on related compounds have demonstrated varying degrees of efficacy against bacterial strains such as Bacillus subtilis and Candida albicans .
  • Enzyme Interaction Studies : Investigations into the interaction of oxolane-based compounds with enzymes have revealed their capacity to inhibit specific enzymatic activities, suggesting potential roles in drug development .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects, indicating that compounds with similar structures may offer therapeutic benefits in neurodegenerative diseases .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
2-Methoxy-3-(oxolan-2-yl)propan-1-amine hydrochlorideContains a methoxy group and an oxolane ringVarying reactivity
1-(2S)-Pyrrolidin-2-ylpropan-1-one hydrochloridePyrrolidine ring instead of oxolaneDifferent pharmacological profiles
2-Methyl-2-(oxolan-2-yl)propan-1-amine hydrochlorideMethyl substitution on the main chainAlters steric hindrance

The unique stereochemistry and structural features of this compound may confer distinct biological activities compared to these similar compounds.

Q & A

Q. How does the hydrochloride salt form influence the solubility and stability of 3-[(2S)-Oxolan-2-yl]propan-1-amine under different experimental conditions?

The hydrochloride salt enhances aqueous solubility by promoting ionic dissociation, critical for biological assays and aqueous-phase reactions. Stability is pH-dependent: acidic conditions (pH 2–4) stabilize the protonated amine, while alkaline conditions may induce decomposition. Temperature also affects stability; storage below 25°C is recommended to prevent thermal degradation.

ParameterFree BaseHydrochloride Salt
Solubility in H₂OLow (<1 mg/mL)High (>50 mg/mL)
Stability (pH 7)Unstable (hydrolysis)Stable (24h, 25°C)
Storage Temp.-20°C (inert atmos.)2-8°C (ambient)

Data derived from comparative studies of amine hydrochlorides .

Q. What synthetic strategies are recommended for laboratory-scale synthesis of 3-[(2S)-Oxolan-2-yl]propan-1-amine hydrochloride?

A two-step approach is typical:

Ring-opening of (2S)-Oxolane : React (2S)-oxolane with propan-1-amine under catalytic HCl (60°C, 12h) to yield the secondary amine intermediate.

Salt formation : Treat the free base with concentrated HCl in anhydrous ethanol, followed by recrystallization (acetone/ether) to obtain the hydrochloride salt (70–85% yield).
Key considerations include moisture control during salt formation and chiral purity verification via polarimetry or chiral HPLC .

Advanced Research Questions

Q. How can the stereochemical configuration of 3-[(2S)-Oxolan-2-yl]propan-1-amine hydrochloride be validated, and what analytical techniques are most effective?

Validate chirality using:

  • Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values.
  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phase (85:15 v/v) and UV detection at 254 nm.
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis.
    These methods ensure >99% enantiomeric excess, critical for pharmacological studies .

Q. How does the oxolane ring influence the compound’s reactivity in nucleophilic substitution reactions compared to non-cyclic ether analogs?

The oxolane ring’s electron-donating oxygen enhances nucleophilicity at the amine group. For example:

  • Alkylation : React with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ (60°C, 6h) to form tertiary amines.
  • Acylation : Use acetyl chloride in dichloromethane (0°C, 2h) to yield amides.
    Cyclic ethers stabilize transition states via ring strain relief, leading to faster kinetics than linear ether analogs. Monitor reactions via TLC (silica, ethyl acetate/hexane) .

Q. What strategies optimize the compound’s stability in long-term pharmacological studies, and how are degradation products characterized?

  • Stabilization : Store lyophilized powder under argon at -20°C. In solution, use pH 3–4 buffers (e.g., citrate).
  • Degradation Analysis :
    • Forced Degradation : Expose to heat (40°C, 72h), UV light, or oxidative conditions (H₂O₂).
    • LC-MS : Identify degradation products (e.g., hydrolyzed oxolane or deaminated derivatives) using C18 columns and ESI-MS.
    • Kinetic Modeling : Calculate half-life (t₁/₂) under accelerated conditions to predict shelf life .

Q. How does the compound interact with biological targets such as G-protein-coupled receptors (GPCRs), and what computational methods predict binding affinity?

  • Docking Studies : Use AutoDock Vina with GPCR crystal structures (e.g., β₂-adrenergic receptor) to model binding poses.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • SAR Analysis : Compare with analogs (e.g., ethyl-oxolane derivatives) to identify critical interactions (e.g., hydrogen bonding with Ser³⁰⁷). Experimental validation via radioligand binding assays confirms computational predictions .

Q. What are the challenges in scaling up the synthesis of enantiopure 3-[(2S)-Oxolan-2-yl]propan-1-amine hydrochloride, and how are they addressed?

  • Chiral Purity : Use enantioselective catalysts (e.g., (R)-BINAP) during ring-opening to minimize racemization.
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-yield salt formation.
  • Process Analytics : Implement inline FTIR and PAT (Process Analytical Technology) to monitor critical parameters (e.g., pH, temp.) in real-time .

Methodological Resources

  • Structural Data : Access PubChem (CID: [insert]) for spectroscopic and crystallographic data .
  • Reaction Optimization : Refer to protocols for analogous oxolane-containing amines .
  • Biological Assays : Follow GPCR screening guidelines from Journal of Medicinal Chemistry .

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